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  • Product: 5-Ethyl-3-methylfuran-2-carboxylic acid
  • CAS: 3736-80-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the NMR Spectrum Analysis of 5-Ethyl-3-methylfuran-2-carboxylic acid

Introduction: The Structural Imperative In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. 5-Ethyl-3-methylfuran-2-carboxylic acid, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Imperative

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. 5-Ethyl-3-methylfuran-2-carboxylic acid, a substituted heterocyclic compound, presents a unique constellation of functional groups whose electronic interplay dictates its chemical behavior and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for mapping its molecular architecture. This guide provides a comprehensive, field-tested framework for the complete NMR spectral analysis of this molecule, moving beyond rote data reporting to a deep-seated understanding of the causal relationships between molecular structure and spectral output.

Our approach is grounded in a first-principles analysis, predicting the spectral features of each nucleus before integrating one- and two-dimensional NMR data to build a self-validating structural hypothesis. This document is designed for the practicing researcher, offering not just data, but a strategic workflow for structural verification.

Part 1: Foundational 1D NMR Analysis – Predicting the Spectrum

Before stepping into the laboratory, a robust theoretical analysis of the expected spectrum is essential. This predictive process transforms data acquisition from a passive observation into an active test of a well-defined hypothesis.

Molecular Structure and Proton Environments

First, let us visualize the molecule and identify all unique proton and carbon environments.

Figure 1: Structure of 5-Ethyl-3-methylfuran-2-carboxylic acid with key atoms numbered.

Based on this structure, we anticipate five distinct proton signals and eight distinct carbon signals.

¹H NMR Spectral Predictions

The proton NMR spectrum is the initial survey of the molecular landscape. Each signal's chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) provides a piece of the structural puzzle.

  • Carboxylic Acid Proton (-COOH): This is the most deshielded proton, appearing far downfield. Its acidity and involvement in hydrogen bonding cause its signal to be a broad singlet, typically in the δ 10.0-13.0 ppm range.[1][2][3] The precise chemical shift is highly dependent on the solvent and sample concentration.[4][5] A key confirmatory test is to add a drop of D₂O to the NMR tube; the acidic proton will exchange with deuterium, causing its signal to disappear from the spectrum.[1][3][5]

  • Furan Ring Proton (H4): The furan ring possesses aromatic character, placing its proton signals in a distinct region.[6] With only one proton remaining on the ring at the C4 position, it has no adjacent protons to couple with, and thus will appear as a singlet. Its chemical shift is influenced by the surrounding electron-donating alkyl groups and the electron-withdrawing carboxyl group. Based on data for similar substituted furans, a chemical shift in the range of δ 6.0-6.5 ppm is expected.[7][8][9]

  • Ethyl Group Protons (-CH₂CH₃): This functional group gives rise to a classic and easily recognizable set of signals.[10][11][12]

    • Methylene (-CH₂-): These two protons are adjacent to a methyl group (3 protons). Following the n+1 rule, their signal will be split into a quartet (3+1=4).[10] Being attached directly to the furan ring, they are deshielded and expected to appear around δ 2.5-3.0 ppm.

    • Methyl (-CH₃): These three protons are adjacent to a methylene group (2 protons). Their signal will therefore be a triplet (2+1=3).[10] They are further from the ring and should appear in the typical alkyl region, around δ 1.2-1.4 ppm.

  • Methyl Group Protons (-CH₃ on C3): This methyl group is attached to C3 of the furan ring. The adjacent carbons (C2 and C4) have no directly bonded protons, so this signal will be a singlet. Its position on an aromatic-like ring suggests a chemical shift around δ 2.0-2.5 ppm.[13]

¹³C NMR Spectral Predictions

The ¹³C NMR spectrum provides a direct count of the unique carbon environments.

  • Carboxyl Carbon (-COOH): The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in the δ 165-185 ppm range.[1][4][5] For α,β-unsaturated acids, the signal is toward the upfield end of this range.[4][5]

  • Furan Ring Carbons (C2, C3, C4, C5): The chemical shifts of the furan ring carbons are characteristic. In unsubstituted furan, the α-carbons (C2, C5) are downfield (~143 ppm) relative to the β-carbons (C3, C4) (~110 ppm).[14] In our molecule:

    • C2 & C5: These carbons bear the electron-withdrawing carboxyl and electron-donating ethyl groups, respectively. They will be significantly shifted and are expected in the δ 140-160 ppm range.

    • C3 & C4: These carbons will be further upfield. C3, bearing the methyl group, and C4, bearing a hydrogen, are anticipated in the δ 110-125 ppm range.

  • Ethyl Group Carbons (-CH₂CH₃):

    • Methylene (-CH₂-): Attached to the sp²-hybridized C5, this carbon will be more deshielded than the terminal methyl, likely appearing around δ 20-30 ppm.

    • Methyl (-CH₃): This terminal carbon will be in the highly shielded alkyl region, around δ 10-15 ppm.

  • Methyl Group Carbon (-CH₃ on C3): The carbon of the methyl group attached to the ring is also expected in the upfield region, likely between δ 10-20 ppm.

Part 2: Experimental Protocol – A Self-Validating Workflow

Adherence to a rigorous experimental protocol is necessary to generate high-quality, reproducible data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh 5-10 mg of Compound Solvent Add ~0.6 mL Deuterated Solvent (e.g., CDCl3) Sample->Solvent Vortex Vortex to Dissolve Solvent->Vortex Tube Transfer to NMR Tube Vortex->Tube Acq_1H Acquire ¹H Spectrum Tube->Acq_1H Acq_13C Acquire ¹³C{¹H} Spectrum Acq_1H->Acq_13C Acq_HSQC Acquire HSQC Spectrum Acq_13C->Acq_HSQC Acq_HMBC Acquire HMBC Spectrum Acq_HSQC->Acq_HMBC Process Fourier Transform & Phase Spectra Acq_HMBC->Process Integrate Integrate ¹H Signals Process->Integrate Assign Assign Signals using 1D & 2D Data Integrate->Assign Confirm Confirm Structure Assign->Confirm

Figure 2: Standardized workflow for NMR-based structure elucidation.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 5-10 mg of 5-Ethyl-3-methylfuran-2-carboxylic acid. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the sample is fully dissolved before transferring the solution to a 5 mm NMR tube.

    • Scientist's Insight: CDCl₃ is a common first choice for its versatility. However, the acidic proton signal may be very broad or difficult to observe.[15] If this proton is of key interest, or if solubility is an issue, DMSO-d₆ is an excellent alternative that often provides a sharper -COOH signal.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Acquisition (HSQC & HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): Run a standard HSQC experiment to correlate each proton with the carbon to which it is directly attached.[16][17][18] This is a highly sensitive experiment that provides direct C-H connectivity.[19][20]

    • HMBC (Heteronuclear Multiple Bond Correlation): Run a standard HMBC experiment. This is the cornerstone for assembling the molecular skeleton, as it reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH).[21][22] This is particularly crucial for identifying the connectivity around quaternary (non-protonated) carbons.[19][21]

Part 3: Data Integration and Structural Confirmation with 2D NMR

Two-dimensional NMR experiments are not merely confirmatory; they are essential for resolving ambiguity and providing irrefutable proof of structure.

Predicted NMR Data Summary

The following tables summarize the expected data based on our initial analysis.

Table 1: Predicted ¹H NMR Data

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-COOH 10.0 - 13.0 Broad Singlet 1H
Furan H4 6.0 - 6.5 Singlet 1H
Ethyl -CH₂- 2.5 - 3.0 Quartet 2H
Ring -CH₃ 2.0 - 2.5 Singlet 3H

| Ethyl -CH₃ | 1.2 - 1.4 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Data

Signal Assignment Predicted Chemical Shift (δ, ppm)
-C OOH 165 - 185
Furan C2, C5 140 - 160
Furan C3, C4 110 - 125
Ethyl -C H₂- 20 - 30
Ring -C H₃ 10 - 20

| Ethyl -C H₃ | 10 - 15 |

The Power of 2D Correlation
  • HSQC Analysis: The HSQC spectrum will provide a direct and unambiguous link between the signals in the ¹H and ¹³C spectra. We expect to see cross-peaks connecting:

    • The singlet at δ ~6.2 ppm to the furan C4 carbon.

    • The quartet at δ ~2.8 ppm to the ethyl -CH₂- carbon.

    • The triplet at δ ~1.3 ppm to the ethyl -CH₃- carbon.

    • The singlet at δ ~2.2 ppm to the ring-methyl carbon.

  • HMBC Analysis: The HMBC spectrum provides the long-range connectivity that pieces the molecular puzzle together. The absence of a one-bond correlation is a key feature of this experiment.[19]

Figure 3: Key expected HMBC correlations for structural confirmation.

Critical HMBC Correlations for Verification:

  • Ring Proton (H4) Correlations: The singlet proton at H4 should show cross-peaks to the quaternary carbons C2, C3, and C5, as well as to the carbon of the methyl group at C3. This definitively places H4 between the methyl- and ethyl-bearing carbons.

  • Ring Methyl (-CH₃) Correlations: The singlet methyl protons should show correlations to their attached carbon (C3, a ²J coupling) and the adjacent ring carbons C2 and C4 (³J couplings). The correlation to the carboxyl-bearing C2 is a critical link.

  • Ethyl Methylene (-CH₂-) Correlations: The quartet protons should correlate to their parent carbon C5 (²J coupling) and the adjacent ring carbon C4 (³J coupling). A correlation to the terminal ethyl methyl carbon will also be observed.

By systematically identifying these correlations, the entire carbon skeleton can be assembled, and the position of each substituent can be confirmed without ambiguity. This multi-dimensional approach provides a self-validating dataset that constitutes the gold standard for structural proof.

Conclusion

The NMR analysis of 5-Ethyl-3-methylfuran-2-carboxylic acid is a clear demonstration of modern spectroscopy's power. By combining predictive analysis with a systematic acquisition of 1D and 2D NMR data, a complete and unambiguous structural assignment is achievable. The characteristic signals of the carboxylic acid, the isolated furan proton, and the classic ethyl group pattern provide initial evidence, but it is the long-range correlations observed in the HMBC spectrum that provide the irrefutable links to assemble the final structure. This guide outlines not just the expected results, but a strategic and logical workflow applicable to any professional in the field of chemical sciences tasked with molecular characterization.

References

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  • Page, T. F., Jr., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333-5339. Retrieved from [Link]

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  • ResearchGate. (n.d.). 1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

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  • ResearchGate. (n.d.). Splitting pattern of the 1H NMR spectrum peaks of an ethyl group.... Retrieved from [Link]

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  • Shenderovich, I. G., et al. (2013). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 135(20), 7484-7493. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Ethyl-3-methylfuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Ethyl-3-methylfuran-2-carboxylic acid is a substituted furan derivative with potential applications in medicinal chemistry and materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-3-methylfuran-2-carboxylic acid is a substituted furan derivative with potential applications in medicinal chemistry and materials science. Understanding its chemical structure and fragmentation behavior under mass spectrometric conditions is crucial for its unambiguous identification, characterization, and quality control in various matrices. This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Ethyl-3-methylfuran-2-carboxylic acid. As a Senior Application Scientist, this document synthesizes fundamental principles of mass spectrometry with expert insights into the fragmentation of furan and carboxylic acid moieties to offer a robust framework for the structural elucidation of this and related compounds.

Core Principles of Fragmentation in EI-MS

Electron ionization mass spectrometry (EI-MS) is a powerful analytical technique that involves bombarding a molecule with high-energy electrons, typically 70 eV. This process leads to the formation of a molecular ion (M⁺•), which is a radical cation. The molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to produce a unique pattern of fragment ions. The analysis of this fragmentation pattern provides a molecular fingerprint that is invaluable for structural determination.

The fragmentation of 5-Ethyl-3-methylfuran-2-carboxylic acid is expected to be directed by the functionalities present in the molecule: the furan ring, the carboxylic acid group, and the alkyl substituents. The stability of the resulting fragment ions plays a critical role in dictating the preferred fragmentation pathways.

Predicted Fragmentation Pathways of 5-Ethyl-3-methylfuran-2-carboxylic acid

The molecular weight of 5-Ethyl-3-methylfuran-2-carboxylic acid (C₈H₁₀O₃) is 154.16 g/mol . The following sections detail the major predicted fragmentation pathways under electron ionization.

Initial Ionization and Alpha-Cleavage

Upon electron impact, a high-energy electron is ejected from the molecule, forming the molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 154.

A primary fragmentation mechanism for carboxylic acids is α-cleavage, which involves the cleavage of the bond adjacent to the carbonyl group.[1][2] For 5-Ethyl-3-methylfuran-2-carboxylic acid, two primary α-cleavage pathways are anticipated:

  • Loss of the hydroxyl radical (•OH): This leads to the formation of a stable acylium ion at m/z 137 . This is a common fragmentation for carboxylic acids.[3][4]

  • Loss of the carboxyl group (•COOH): This results in the formation of the 5-ethyl-3-methylfuranyl cation at m/z 109 .

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of molecules containing a carbonyl group and an accessible γ-hydrogen.[5][6] In 5-Ethyl-3-methylfuran-2-carboxylic acid, the ethyl group at the 5-position provides a γ-hydrogen. A six-membered transition state can lead to the transfer of this hydrogen to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule (C₂H₄), resulting in a fragment ion at m/z 126 .

Furan Ring Fragmentation

The furan ring itself can undergo characteristic fragmentation. A common pathway for furan derivatives is the retro-Diels-Alder reaction, although this is more prevalent in specific bicyclic systems.[7][8][9] More likely in this case are ring-opening and subsequent cleavages. The initial furoylium cation formed from the loss of the hydroxyl group (m/z 137) can undergo further fragmentation.

Side-Chain Fragmentation

The ethyl and methyl substituents on the furan ring can also undergo fragmentation. The ethyl group can lose a methyl radical (•CH₃) via β-cleavage relative to the furan ring, leading to a fragment ion. For instance, the molecular ion at m/z 154 could lose a methyl radical to form an ion at m/z 139 .

Summary of Predicted Key Fragments

The following table summarizes the predicted key fragment ions, their m/z values, and the proposed fragmentation pathways for 5-Ethyl-3-methylfuran-2-carboxylic acid.

m/zProposed FormulaProposed Fragmentation Pathway
154[C₈H₁₀O₃]⁺•Molecular Ion (M⁺•)
139[C₇H₇O₃]⁺M⁺• - •CH₃ (Loss of methyl from ethyl group)
137[C₈H₉O₂]⁺M⁺• - •OH (α-cleavage)
126[C₆H₆O₃]⁺•McLafferty Rearrangement (Loss of C₂H₄)
109[C₇H₉O]⁺M⁺• - •COOH (α-cleavage)
95[C₅H₃O₂]⁺From m/z 137 - C₂H₄ (Further fragmentation) or from other pathways involving ring cleavage. This is a very stable furoylium cation seen in many furan-2-carboxylic acid derivatives.[10]
81[C₅H₅O]⁺From m/z 109 - CO (Decarbonylation)
67[C₄H₃O]⁺Furan ring fragmentation
39[C₃H₃]⁺Furan ring fragmentation

Visualizing the Fragmentation

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways.

G M 5-Ethyl-3-methylfuran-2-carboxylic acid (M⁺•) m/z = 154 F1 [M - CH₃]⁺ m/z = 139 M->F1 - •CH₃ F2 [M - OH]⁺ m/z = 137 M->F2 - •OH (α-cleavage) F3 [M - C₂H₄]⁺• m/z = 126 M->F3 - C₂H₄ (McLafferty) F4 [M - COOH]⁺ m/z = 109 M->F4 - •COOH (α-cleavage) F5 [Furoylium ion] m/z = 95 F2->F5 - C₂H₄ F6 [C₅H₅O]⁺ m/z = 81 F4->F6 - CO

Caption: Predicted major fragmentation pathways of 5-Ethyl-3-methylfuran-2-carboxylic acid.

Experimental Protocol for EI-MS Analysis

This protocol provides a standardized workflow for acquiring the electron ionization mass spectrum of 5-Ethyl-3-methylfuran-2-carboxylic acid.

Sample Preparation
  • Purity: Ensure the sample is of high purity to avoid interference from impurities.

  • Solvent: Dissolve a small amount of the solid compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.[10]

  • Concentration: The final concentration for analysis should be in the range of 1-10 µg/mL.

Instrumentation
  • A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument for this analysis. The GC will separate the analyte from any residual solvent or impurities before it enters the mass spectrometer.

  • Alternatively, a direct insertion probe can be used if the compound is sufficiently volatile and thermally stable.

GC-MS Parameters (Typical)
  • GC Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5) is suitable.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer Parameters (Typical)
  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 35 - 400.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Data Acquisition and Analysis
  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum from the apex of the chromatographic peak corresponding to 5-Ethyl-3-methylfuran-2-carboxylic acid.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and with spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) if available.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing P1 Dissolve Sample (1 mg/mL in Methanol) P2 Dilute to Working Concentration (1-10 µg/mL) P1->P2 A1 Inject Sample (1 µL) P2->A1 A2 GC Separation A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 35-400) A3->A4 D1 Acquire Total Ion Chromatogram (TIC) A4->D1 D2 Extract Mass Spectrum at Peak Apex D1->D2 D3 Identify Molecular and Fragment Ions D2->D3 D4 Compare with Predicted Pattern & Libraries D3->D4

Caption: Experimental workflow for the GC-MS analysis of 5-Ethyl-3-methylfuran-2-carboxylic acid.

Conclusion

The mass spectrometry fragmentation pattern of 5-Ethyl-3-methylfuran-2-carboxylic acid is predicted to be rich in structural information. The key fragmentation pathways include α-cleavage of the carboxylic acid group, a McLafferty rearrangement involving the ethyl side chain, and characteristic furan ring fissions. By understanding these fundamental fragmentation mechanisms, researchers can confidently identify this molecule and elucidate the structure of related unknown compounds. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectra for this class of molecules, ensuring data integrity and reproducibility in research and development settings.

References

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Foundational

Thermodynamic Profiling of 5-Ethyl-3-methylfuran-2-carboxylic Acid: A Technical Guide for Preclinical Drug Development

Executive Summary In preclinical drug development, the thermodynamic profiling of active pharmaceutical ingredient (API) building blocks is non-negotiable. 5-Ethyl-3-methylfuran-2-carboxylic acid (CAS: 3736-80-9) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, the thermodynamic profiling of active pharmaceutical ingredient (API) building blocks is non-negotiable. 5-Ethyl-3-methylfuran-2-carboxylic acid (CAS: 3736-80-9) is a highly functionalized furan derivative utilized as an intermediate in the synthesis of novel therapeutics and agrochemicals.

Unlike its parent compound, furan-2-carboxylic acid (2-furoic acid), which has been exhaustively characterized in literature [1], the thermodynamic behavior of this specific di-alkylated derivative requires a rigorous synthesis of predictive modeling and empirical validation. This whitepaper establishes a comprehensive framework for determining the solid-state and solution thermodynamics of 5-Ethyl-3-methylfuran-2-carboxylic acid, detailing the causality behind experimental methodologies and providing self-validating protocols for formulation scientists.

Structural & Physicochemical Baseline

To understand the thermodynamics of a molecule, we must first analyze its structural causality. The core of the molecule is a planar furan ring conjugated with a carboxylic acid, which strongly favors the formation of hydrogen-bonded dimers in the solid state.

However, the addition of a 3-methyl and a 5-ethyl group introduces significant steric hindrance and electron-donating inductive effects (+I).

  • Causality of Melting Point Depression: In the parent furan-2-carboxylic acid, tight π−π stacking and unhindered hydrogen bonding lead to a high melting point ( Tm​≈403.55 K) and a high enthalpy of fusion ( ΔHfus​≈22.6 kJ/mol) [2]. The bulky 5-ethyl and 3-methyl substituents disrupt this highly ordered crystal lattice, increasing the free volume and consequently lowering both the Tm​ and ΔHfus​ .

  • Solubility Impact: The increased lipophilicity (higher logP ) driven by the alkyl groups reduces aqueous solubility but significantly enhances solubility in non-polar and moderately polar organic solvents (e.g., toluene, ethyl acetate).

Table 1: Comparative Physicochemical & Thermodynamic Baseline
PropertyFuran-2-carboxylic acid (Parent)5-Ethyl-3-methylfuran-2-carboxylic acid
Molecular Formula C 5​ H 4​ O 3​ C 8​ H 10​ O 3​
Molecular Weight 112.08 g/mol 154.16 g/mol
CAS Number 88-14-23736-80-9
Melting Point ( Tm​ ) 403.55 K (130.4 °C)Predicted: 353 - 373 K (80 - 100 °C)
Enthalpy of Fusion ( ΔHfus​ ) 20.5 - 22.6 kJ/molPredicted: 15.0 - 18.5 kJ/mol
Dissolution Process Endothermic, Entropy-drivenEndothermic, Entropy-driven

(Note: Predicted values are derived using Benson Group Contribution methods adjusted for steric hindrance[3].)

Solid-State Thermodynamics: Lattice Dynamics & Causality

Determining the exact enthalpy of fusion ( ΔHfus​ ) and heat capacity ( Cp​ ) is critical for designing crystallization processes. We utilize High-Precision Differential Scanning Calorimetry (DSC).

The choice of heating rate in DSC is a delicate balance. A rapid heating rate (e.g., 10 K/min) increases sensitivity but introduces thermal lag, artificially broadening the melting endotherm and skewing the onset temperature. Conversely, a rate that is too slow reduces the signal-to-noise ratio. For functionalized furans, we mandate a heating rate of 0.05 K/s (3 K/min) under a nitrogen purge to ensure thermal equilibrium within the sample crucible, yielding a true thermodynamic melting point [1].

Workflow A Compound Synthesis (C8H10O3) B Solid-State Analysis (DSC/TGA) A->B C Solution Thermodynamics (Isothermal Saturation) A->C D In Silico Prediction (Group Contribution) A->D E Comprehensive Thermodynamic Profile B->E C->E D->E

Fig 1. Multidisciplinary workflow for the thermodynamic profiling of furan derivatives.

Solution Thermodynamics: The Dissolution Mechanism

The dissolution of 5-Ethyl-3-methylfuran-2-carboxylic acid in any solvent is governed by the fundamental Gibbs free energy equation: ΔGdiss​=ΔHdiss​−TΔSdiss​ .

For furan-carboxylic acids, dissolution is typically endothermic ( ΔHdiss​>0 ) and entropy-driven ( ΔSdiss​>0 ) [1]. The causality of the endothermic nature lies in the energy penalty required to break the carboxylic acid dimers in the crystal lattice and to form a cavity within the solvent. The exothermic solvation interactions (solute-solvent dipole interactions) are rarely strong enough to overcome the lattice energy, making the net enthalpy positive.

Dissolution Crystal Crystal Lattice Energy (Endothermic Penalty) DeltaH Net Dissolution Enthalpy (ΔH_diss > 0) Crystal->DeltaH Cavity Solvent Cavity Formation (Endothermic Penalty) Cavity->DeltaH Solvation Solute-Solvent Interaction (Exothermic Gain) Solvation->DeltaH

Fig 2. Thermodynamic causality of the endothermic dissolution process.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in calibration and equilibrium checks prevent the propagation of systemic errors.

Protocol 1: High-Precision DSC for ΔHfus​ and Tm​

Purpose: To determine the solid-state thermal transitions of 5-Ethyl-3-methylfuran-2-carboxylic acid.

  • Calibration (Self-Validation Step): Calibrate the DSC (e.g., Mettler Toledo DSC 1) using high-purity Indium ( Tm​=429.75 K, ΔHfus​=28.45 J/g) and Zinc. Causality: This ensures the cell constant and temperature axes are accurate within ±0.1 K.

  • Sample Preparation: Accurately weigh 5.0−10.0 mg of 5-Ethyl-3-methylfuran-2-carboxylic acid into a standard aluminum pan. Crimp the pan with a pinhole lid. Causality: The pinhole allows for the release of any volatile impurities or trapped moisture, preventing pressure build-up that could alter the apparent melting point.

  • Purge: Maintain a constant dry Nitrogen purge at 50 mL/min. Causality: Prevents oxidative degradation of the ethyl and methyl groups at elevated temperatures.

  • Thermal Method: Equilibrate at 298.15 K for 5 minutes. Heat at a strict rate of 0.05 K/s (3 K/min) up to 423.15 K.

  • Data Integration: Integrate the melting endotherm using a linear baseline drawn from the onset to the end of the melting peak to calculate ΔHfus​ (J/g, then convert to kJ/mol).

Protocol 2: Isothermal Saturation Method for Solubility Thermodynamics

Purpose: To calculate ΔHdiss​ and ΔSdiss​ via the van 't Hoff equation.

  • Preparation: Add an excess of 5-Ethyl-3-methylfuran-2-carboxylic acid to 50 mL of the chosen solvent (e.g., ethanol, ethyl acetate) in a jacketed glass vessel.

  • Equilibration: Circulate water through the jacket using a thermostatic bath controlled to ±0.05 K. Stir the suspension magnetically at 500 rpm for 48 hours.

  • Self-Validation (Equilibrium Check): Withdraw 1 mL aliquots at 48 hours and 72 hours. Filter through a 0.22 μ m PTFE syringe filter (pre-warmed to the experimental temperature to prevent premature precipitation).

  • Quantification: Dilute the filtered aliquots and analyze via HPLC-UV (detecting at ≈254 nm due to the conjugated furan ring). If the concentration difference between 48h and 72h is <1% , thermodynamic equilibrium is confirmed.

  • Thermodynamic Calculation: Repeat across five temperatures (e.g., 283.15 K to 323.15 K). Plot ln(x) (where x is mole fraction solubility) versus 1/T . The slope of this van 't Hoff plot yields −ΔHdiss​/R , and the intercept yields ΔSdiss​/R .

Conclusion

The thermodynamic profiling of 5-Ethyl-3-methylfuran-2-carboxylic acid requires a nuanced understanding of how alkyl substitutions alter the crystal lattice and solvation dynamics of the furan-2-carboxylic acid core. By employing rigorous, low-heating-rate DSC and equilibrium-validated isothermal saturation protocols, formulation scientists can accurately extract the enthalpy, entropy, and Gibbs free energy values necessary to optimize crystallization, solvent selection, and downstream pharmaceutical processing.

References

  • Title: Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents Source: Journal of Chemical & Engineering Data, American Chemical Society (ACS) URL: [Link]

  • Title: Thermochemistry of Furancarboxylic Acids Source: The Journal of Physical Chemistry A, American Chemical Society (ACS) / NIST WebBook URL: [Link]

  • Title: Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Source: Molecules, MDPI URL: [Link](Derived from MDPI Group Contribution literature)

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 5-Ethyl-3-methylfuran-2-carboxylic acid

An in-depth guide to the synthesis of 5-Ethyl-3-methylfuran-2-carboxylic acid, a substituted furan derivative of interest to researchers and professionals in drug development, is detailed below. This document provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis of 5-Ethyl-3-methylfuran-2-carboxylic acid, a substituted furan derivative of interest to researchers and professionals in drug development, is detailed below. This document provides a comprehensive, step-by-step protocol for its preparation, grounded in established chemical principles.

Introduction

Furan-containing molecules are significant scaffolds in medicinal chemistry and materials science. The specific substitution pattern of 5-Ethyl-3-methylfuran-2-carboxylic acid makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. This guide outlines a robust, multi-step synthesis beginning with a commercially available or readily synthesized starting material, ethyl 3-methylfuran-2-carboxylate. The synthetic strategy involves a three-step sequence: Friedel-Crafts acylation to introduce a carbonyl group, reduction of the carbonyl to an ethyl group, and finally, hydrolysis of the ester to the desired carboxylic acid.

Overall Synthetic Scheme

The synthesis of 5-Ethyl-3-methylfuran-2-carboxylic acid is proposed to proceed via the following three steps:

Synthetic Pathway A Ethyl 3-methylfuran-2-carboxylate B Ethyl 5-acetyl-3-methylfuran-2-carboxylate A->B   Step 1: Friedel-Crafts Acylation    C Ethyl 5-ethyl-3-methylfuran-2-carboxylate B->C   Step 2: Wolff-Kishner Reduction    D 5-Ethyl-3-methylfuran-2-carboxylic acid C->D   Step 3: Ester Hydrolysis   

Caption: Synthetic workflow for 5-Ethyl-3-methylfuran-2-carboxylic acid.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade and used as received unless otherwise specified.

Reagent/SolventFormulaMolar Mass ( g/mol )Supplier
Ethyl 3-methylfuran-2-carboxylateC8H10O3154.16Commercially Available
Acetic AnhydrideC4H6O3102.09Sigma-Aldrich
Anhydrous Tin(IV) chloride (SnCl4)SnCl4260.51Sigma-Aldrich
Dichloromethane (DCM)CH2Cl284.93Fisher Scientific
Hydrazine HydrateH6N2O50.06Sigma-Aldrich
Potassium Hydroxide (KOH)KOH56.11Sigma-Aldrich
Diethylene GlycolC4H10O3106.12Sigma-Aldrich
Hydrochloric Acid (HCl)HCl36.46Fisher Scientific
Sodium Bicarbonate (NaHCO3)NaHCO384.01Fisher Scientific
Anhydrous Sodium Sulfate (Na2SO4)Na2SO4142.04Fisher Scientific
Ethyl AcetateC4H8O288.11Fisher Scientific
HexanesC6H1486.18Fisher Scientific
EthanolC2H5OH46.07Fisher Scientific
Deionized WaterH2O18.02---
Instrumentation
  • Magnetic stirrers with heating capabilities

  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Experimental Protocols

Step 1: Synthesis of Ethyl 5-acetyl-3-methylfuran-2-carboxylate (Friedel-Crafts Acylation)

This step introduces an acetyl group at the 5-position of the furan ring through an electrophilic aromatic substitution. The furan ring is activated towards electrophilic attack, and the 5-position is the most electronically favorable site for substitution.[1] Tin(IV) chloride is a common Lewis acid catalyst for such reactions.[2]

Step_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Ethyl 3-methylfuran-2-carboxylate and Acetic Anhydride in DCM B Cool solution to 0 °C A->B C Add SnCl4 dropwise B->C D Stir at 0 °C for 1 hour C->D E Warm to room temperature and stir for 4 hours D->E F Monitor reaction by TLC E->F G Quench with cold water F->G Upon completion H Extract with DCM G->H I Wash with NaHCO3 solution and brine H->I J Dry over Na2SO4 and concentrate I->J K Purify by column chromatography J->K

Caption: Workflow for the Friedel-Crafts Acylation.

Procedure:

  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve ethyl 3-methylfuran-2-carboxylate (10.0 g, 64.9 mmol) and acetic anhydride (7.9 g, 77.9 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous tin(IV) chloride (16.9 g, 64.9 mmol) dropwise via a syringe over 15 minutes. The reaction mixture will typically turn a dark color.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by TLC (20% ethyl acetate in hexanes).

  • Upon completion, carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford ethyl 5-acetyl-3-methylfuran-2-carboxylate as a solid.

Step 2: Synthesis of Ethyl 5-ethyl-3-methylfuran-2-carboxylate (Wolff-Kishner Reduction)

The Wolff-Kishner reduction is a classic method for converting a carbonyl group to a methylene group under basic conditions, which is suitable for substrates that are sensitive to acid.[3]

Step_2_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Ethyl 5-acetyl-3-methylfuran-2-carboxylate, KOH, and hydrazine hydrate in diethylene glycol B Heat to 120 °C for 2 hours A->B C Increase temperature to 200 °C and distill off water and excess hydrazine B->C D Maintain at 200 °C for 4 hours C->D E Cool to room temperature D->E Upon completion F Add water and extract with diethyl ether E->F G Wash with dilute HCl and brine F->G H Dry over Na2SO4 and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for the Wolff-Kishner Reduction.

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl 5-acetyl-3-methylfuran-2-carboxylate (from Step 1), potassium hydroxide (10.0 g, 178 mmol), and diethylene glycol (100 mL).

  • Add hydrazine hydrate (10 mL, 200 mmol) to the mixture.

  • Heat the reaction mixture to 120 °C and maintain for 2 hours.

  • Increase the temperature to 200 °C and allow water and excess hydrazine to distill off.

  • Maintain the reaction at 200 °C for 4 hours.

  • Cool the reaction mixture to room temperature and add 100 mL of water.

  • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with dilute hydrochloric acid (1 M, 2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with 5% ethyl acetate in hexanes) to yield ethyl 5-ethyl-3-methylfuran-2-carboxylate.

Step 3: Synthesis of 5-Ethyl-3-methylfuran-2-carboxylic acid (Ester Hydrolysis)

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification.[4]

Step_3_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Ethyl 5-ethyl-3-methylfuran-2-carboxylate in ethanol and water B Add NaOH solution A->B C Reflux for 3 hours B->C D Cool to room temperature and remove ethanol C->D Upon completion E Acidify with concentrated HCl D->E F Collect precipitate by filtration E->F G Wash with cold water F->G H Recrystallize from ethanol/water G->H

Caption: Workflow for the Ester Hydrolysis.

Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl 5-ethyl-3-methylfuran-2-carboxylate (from Step 2) in a mixture of ethanol (30 mL) and water (15 mL).

  • Add a solution of sodium hydroxide (2.0 g, 50 mmol) in water (10 mL).

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

  • A precipitate of 5-Ethyl-3-methylfuran-2-carboxylic acid will form. Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold water.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain the pure product.

Characterization

The structure and purity of the final product should be confirmed by spectroscopic methods:

  • ¹H NMR: Expected signals for the ethyl group (triplet and quartet), methyl group (singlet), furan proton (singlet), and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Expected signals for the carboxylic acid carbon, furan ring carbons, and the carbons of the ethyl and methyl substituents.

  • IR Spectroscopy: A characteristic broad O-H stretch for the carboxylic acid and a C=O stretch.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of 5-Ethyl-3-methylfuran-2-carboxylic acid.

Conclusion

This application note provides a detailed and logical synthetic protocol for the preparation of 5-Ethyl-3-methylfuran-2-carboxylic acid. By following this three-step procedure, researchers can reliably synthesize this valuable furan derivative for further applications in drug discovery and materials science. The described methodology employs standard organic chemistry transformations and purification techniques, making it accessible to a wide range of laboratory settings.

References

  • Wang, G. T., Wang, S., Chen, Y., Gentles, R., & Sowin, T. (2001). Synthesis of 2-substituted (+/-)-(2r,3r,5r)-tetrahydrofuran-3,5-dicarboxylic acid derivatives. The Journal of Organic Chemistry, 66(6), 2052–2056. [Link]

  • Štefane, B., & Polanc, S. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, (iv), 405-412. [Link]

  • Chen, Y., Li, N., & Li, G. (2015). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. ACS Sustainable Chemistry & Engineering, 3(11), 2792–2798. [Link]

  • Luo, N., Wang, S., Su, Z., & Wang, C. (2016). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. RSC Advances, 6(106), 104777–104782. [Link]

  • Finan, P. A., & Fothergill, G. A. (1963). Furans. Part II. Friedel–Crafts acylation of furan, 2-methylfuran, and 3-methylfuran. Journal of the Chemical Society (Resumed), 2723. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

Sources

Application

Application Notes and Protocols: 5-Ethyl-3-methylfuran-2-carboxylic acid as a Pharmaceutical Intermediate

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-Ethyl-3-methylfuran-2-carboxylic acid as a versatile pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-Ethyl-3-methylfuran-2-carboxylic acid as a versatile pharmaceutical intermediate. This document outlines the compound's chemical properties, a proposed synthetic protocol, and its potential applications in the synthesis of novel therapeutic agents, drawing upon the established utility of the furan-2-carboxylic acid scaffold in medicinal chemistry.

Introduction: The Furan-2-Carboxylic Acid Scaffold in Drug Discovery

The furan ring is a privileged heterocyclic motif in medicinal chemistry, present in numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various chemical transformations make it an attractive scaffold for the design of novel bioactive molecules. Furan-2-carboxylic acid derivatives, in particular, have emerged as key building blocks in the development of a wide range of therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs. The carboxylic acid functionality provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

5-Ethyl-3-methylfuran-2-carboxylic acid is a substituted furan derivative that offers a unique combination of lipophilic (ethyl and methyl groups) and hydrophilic (carboxylic acid) features. These substituents can influence the molecule's interaction with biological targets and its metabolic stability, making it a promising starting material for the synthesis of new chemical entities with therapeutic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is crucial for its effective use in synthesis and process development.

PropertyValueSource
CAS Number 3736-80-9[1]
Molecular Formula C₈H₁₀O₃[1]
Molecular Weight 154.16 g/mol [1]
Appearance White to off-white crystalline powderInferred from related compounds
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water.Inferred from related compounds
Purity >97% (commercially available)

Proposed Synthesis of 5-Ethyl-3-methylfuran-2-carboxylic acid

Workflow for Proposed Synthesis

A Starting Materials: - 2,4-Heptanedione - Ethyl chloroacetate B Base-catalyzed Condensation (e.g., Sodium ethoxide in ethanol) A->B C Intermediate: Ethyl 5-ethyl-3-methylfuran-2-carboxylate B->C D Saponification (e.g., NaOH or KOH in aq. ethanol) C->D E Acidification (e.g., HCl) D->E F Purification (Recrystallization or Chromatography) E->F G Final Product: 5-Ethyl-3-methylfuran-2-carboxylic acid F->G

Caption: Proposed synthetic workflow for 5-Ethyl-3-methylfuran-2-carboxylic acid.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 5-ethyl-3-methylfuran-2-carboxylate

  • Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add 2,4-heptanedione (1 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes.

  • Following this, add ethyl chloroacetate (1 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield ethyl 5-ethyl-3-methylfuran-2-carboxylate.

Step 2: Saponification to 5-Ethyl-3-methylfuran-2-carboxylic acid

  • Reaction Setup: Dissolve the purified ethyl 5-ethyl-3-methylfuran-2-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Hydrolysis: Add a solution of sodium hydroxide or potassium hydroxide (1.5 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with dilute hydrochloric acid.

  • Isolation: The precipitated solid, 5-Ethyl-3-methylfuran-2-carboxylic acid, can be collected by filtration.

  • Purification: The crude acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Application as a Pharmaceutical Intermediate: Synthesis of Bioactive Amides

The carboxylic acid functionality of 5-Ethyl-3-methylfuran-2-carboxylic acid is a prime site for derivatization to generate a library of compounds for biological screening. Amide bond formation is a cornerstone of medicinal chemistry, as the amide group is a key structural feature in many drugs.

General Workflow for Amide Synthesis

cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_purification Purification and Characterization A 5-Ethyl-3-methylfuran-2-carboxylic acid B Activating Agent (e.g., SOCl₂, EDCI/HOBt) A->B Reaction C Activated Intermediate (Acid chloride or Active ester) B->C Formation E Amide Coupling C->E D Primary or Secondary Amine (R-NH₂ or R₂NH) D->E F Crude Amide Product E->F G Purification (Chromatography or Recrystallization) F->G H Final Amide Derivative G->H I Characterization (NMR, MS, HPLC) H->I

Sources

Method

Application Notes and Protocols for In Vitro Biological Activity Assays of 5-Ethyl-3-methylfuran-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unlocking the Therapeutic Potential of Furan-Based Scaffolds The furan ring is a privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unlocking the Therapeutic Potential of Furan-Based Scaffolds

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of furan-2-carboxylic acid, in particular, have garnered significant attention for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[3][4] The compound 5-Ethyl-3-methylfuran-2-carboxylic acid and its derivatives represent a promising, yet underexplored, chemical space. This guide provides a detailed framework for the initial in vitro biological characterization of these novel chemical entities.

As a Senior Application Scientist, the following protocols have been designed not as rigid templates, but as a strategic road map. The experimental choices are explained to provide a deeper understanding of the underlying principles, ensuring that the generated data is both robust and mechanistically informative. Each protocol is designed to be a self-validating system, incorporating necessary controls to ensure the trustworthiness of your findings.

PART 1: Foundational Assays for Cytotoxicity and Antimicrobial Activity

Before exploring specific mechanisms of action, it is crucial to establish a foundational understanding of the general bioactivity of your 5-Ethyl-3-methylfuran-2-carboxylic acid derivatives. This initial phase focuses on assessing cytotoxicity and broad-spectrum antimicrobial effects.

Cytotoxicity Assessment in Mammalian Cells: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability and proliferation.[5] It is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of their health. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Expertise & Experience: Why start with the MTT assay?

The MTT assay is a cost-effective and high-throughput method to quickly assess the general toxicity of your compounds against mammalian cells. This is a critical first step to:

  • Identify potential anticancer candidates: Compounds that show high cytotoxicity against cancer cell lines are of obvious interest.

  • Determine the therapeutic window for other applications: For compounds intended as anti-inflammatory or antimicrobial agents, low cytotoxicity against host cells is desirable. This assay helps establish a concentration range where the desired biological effect can be studied without confounding toxicity.

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with varying concentrations of furan derivatives B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h (formazan formation) E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal human cell line (e.g., MCF-10A) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5] Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

  • Compound Preparation and Treatment: Prepare a stock solution of your 5-Ethyl-3-methylfuran-2-carboxylic acid derivative in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of concentrations. The final DMSO concentration in the wells should not exceed 0.5%.[5] Replace the cell culture medium with 100 µL of medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

Trustworthiness: Self-Validating System

  • Positive Control: A known cytotoxic agent will validate that the assay is performing as expected.

  • Vehicle Control: This control ensures that the solvent used to dissolve the compounds (e.g., DMSO) is not causing any cytotoxic effects at the concentration used.

  • Blank Control: Wells containing only medium and MTT reagent will account for any background absorbance.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism.

Expertise & Experience: Why use the broth microdilution method?

This method is highly reproducible and allows for the simultaneous testing of multiple compounds against different microbial strains in a high-throughput format. It provides a quantitative measure of antimicrobial potency, which is essential for structure-activity relationship (SAR) studies.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow A Prepare serial dilutions of furan derivatives in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for bacterial growth D->E F Determine the MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Method

  • Compound Preparation: Prepare a stock solution of the 5-Ethyl-3-methylfuran-2-carboxylic acid derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) in the wells of a 96-well microtiter plate.[1]

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its concentration to approximately 5 x 10⁵ CFU/mL in MHB.[1]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).[1]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Trustworthiness: Self-Validating System

  • Positive Control: Demonstrates that the bacteria are viable and capable of growth under the assay conditions.

  • Negative Control: Ensures the sterility of the medium.

  • Standard Antibiotic: Including a known antibiotic (e.g., ampicillin) provides a reference for the potency of your test compounds.

PART 2: Mechanistic Assays for Anti-Inflammatory Activity

Inflammation is a complex biological process involving various enzymes and signaling pathways. Furan derivatives have been reported to exert anti-inflammatory effects through multiple mechanisms.[3][6] The following assays are designed to investigate the potential anti-inflammatory properties of your 5-Ethyl-3-methylfuran-2-carboxylic acid derivatives.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation through the production of prostaglandins.[7] Inhibition of COX-2 is a major therapeutic strategy for treating inflammatory disorders.

Expertise & Experience: Why target COX enzymes?

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Assessing the inhibitory activity of your compounds against COX-1 and COX-2 can provide valuable insights into their potential as anti-inflammatory agents and their selectivity profile.

Protocol: COX Inhibitor Screening Assay (Fluorometric)

This protocol is based on the principle of detecting Prostaglandin G2, an intermediate product generated by the COX enzyme.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and dilute to the desired test concentrations with the provided COX Assay Buffer.

  • Reaction Setup: In a 96-well white opaque plate, add the diluted test inhibitor, a solvent control, and an inhibitor control (e.g., Celecoxib for COX-2).

  • Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except the blank.

  • Reaction Mix: Prepare a reaction mix containing COX Assay Buffer and a COX Probe. Add this mix to each well.

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Initiation of Reaction: Initiate the reaction by adding a diluted solution of arachidonic acid (the substrate) to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates of the test compounds to the solvent control. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Inhibition of Lipoxygenase (LOX) Enzymes

Lipoxygenases (LOX) are another class of enzymes involved in the inflammatory cascade, catalyzing the production of leukotrienes.

Expertise & Experience: Why investigate LOX inhibition?

Targeting LOX enzymes offers an alternative or complementary anti-inflammatory mechanism to COX inhibition. Dual COX/LOX inhibitors are of significant therapeutic interest.

Protocol: 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay (Fluorometric)

This assay is based on the detection of an intermediate product generated by the 5-LOX enzyme from its substrate.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent and prepare dilutions.

  • Reaction Setup: In a 96-well white plate, add the test compound, a solvent control, and an inhibitor control (e.g., Zileuton).

  • Reaction Mix: Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme. Add this mix to the wells.

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Substrate Addition: Add the LOX substrate to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 500/536 nm) in kinetic mode.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the COX assay.

Inhibition of TNF-α Release from Macrophages

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine primarily produced by macrophages.[8] Its inhibition is a key therapeutic strategy for many inflammatory diseases.

Expertise & Experience: Why measure TNF-α release?

This cell-based assay provides a more physiologically relevant measure of anti-inflammatory activity compared to isolated enzyme assays. It assesses the ability of your compounds to modulate the inflammatory response in a cellular context.

Experimental Workflow: TNF-α Release Assay

TNFa_Workflow A Seed macrophages (e.g., RAW 264.7) in a 96-well plate B Pre-treat cells with furan derivatives A->B C Stimulate cells with LPS to induce inflammation B->C D Incubate for 16-24h C->D E Collect cell supernatant D->E F Quantify TNF-α levels using ELISA E->F G Determine inhibition of TNF-α release F->G

Caption: Workflow for the TNF-α release assay.

Protocol: TNF-α Release Assay using ELISA

  • Cell Culture: Culture a macrophage cell line (e.g., J774A.1) in a 96-well plate.[9]

  • Compound Treatment: Pre-treat the cells with various concentrations of your furan derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.[9]

  • Incubation: Incubate the cells for 16-18 hours.[9]

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[8][10]

  • Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control.

PART 3: Target Engagement and Validation

Identifying a direct molecular target is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target protein within a cellular environment.[11]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a protein binds to a ligand, it becomes more resistant to thermal denaturation.[11]

Expertise & Experience: Why use CETSA?

CETSA provides direct evidence of target engagement in a physiologically relevant setting (i.e., within cells). This is a crucial validation step to confirm that the observed biological effects are due to the direct interaction of your compound with a specific protein target.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with your furan derivative or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Detect the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.[12]

Data Presentation and Summary

To facilitate the comparison of results from the various assays, all quantitative data should be summarized in a clear and structured table.

Assay Cell/Enzyme Parameter Measured Endpoint Positive Control
MTT Cytotoxicity MCF-7, A549, MCF-10ACell ViabilityIC₅₀ (µM)Doxorubicin
Antimicrobial S. aureus, E. coliBacterial GrowthMIC (µg/mL)Ampicillin
COX-2 Inhibition Recombinant COX-2Enzyme ActivityIC₅₀ (µM)Celecoxib
5-LOX Inhibition Recombinant 5-LOXEnzyme ActivityIC₅₀ (µM)Zileuton
TNF-α Release J774A.1 MacrophagesTNF-α Concentration% InhibitionDexamethasone
CETSA Target-expressing cellsProtein StabilityThermal Shift (°C)Known binder

References

  • Alizadeh, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 549–561. Available from: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available from: [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • BioVision. 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). Available from: [Link]

  • Alizadeh, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 549-561. Available from: [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. Available from: [Link]

  • Bio-protocol. (2025). Macrophage Inflammatory Assay. Available from: [Link]

  • Alizadeh, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. Available from: [Link]

  • In vitro anticancer studies of new derivatives based on the furanocoumarin scaffold. Scientific Reports. Available from: [Link]

  • Molecular Devices. (2021). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Available from: [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available from: [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Available from: [Link]

  • Anti-Inflammatory and Anti-Hyperuricemic Functions of Two Synthetic Hybrid Drugs with Dual Biological Active Sites. Molecules. Available from: [Link]

  • ResearchGate. (2025). Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. Available from: [Link]

  • Differential Tumor Necrosis Factor Alpha Expression and Release from Peritoneal Mouse Macrophages In Vitro in Response to Proliferating Gram-Positive versus Gram-Negative Bacteria. Infection and Immunity. Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available from: [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules. Available from: [Link]

  • ResearchGate. (2024). TNF ELISA Protocol v1. Available from: [Link]

  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Pharmaceuticals. Available from: [Link]

  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Molecules. Available from: [Link]

  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Scientific Reports. Available from: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • Furan: A Promising Scaffold for Biological Activity. Journal of Population Therapeutics and Clinical Pharmacology. Available from: [Link]

  • Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. Journal of Chemical & Engineering Data. Available from: [Link]

  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. International Journal of Molecular Sciences. Available from: [Link]

  • Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. Journal of Molecular Liquids. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Ethyl-3-methylfuran-2-carboxylic Acid Purification

Welcome to the Advanced Purification Support Center. As drug development and materials science increasingly rely on highly functionalized furanic building blocks, achieving >99.5% purity of 5-Ethyl-3-methylfuran-2-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. As drug development and materials science increasingly rely on highly functionalized furanic building blocks, achieving >99.5% purity of 5-Ethyl-3-methylfuran-2-carboxylic acid (CAS 3736-80-9) is critical.

This guide is engineered for research scientists and process chemists. It bypasses basic laboratory techniques to focus on the specific physicochemical challenges of highly substituted furan-2-carboxylic acids, providing self-validating protocols and mechanistic troubleshooting.

Category 1: Core Methodologies & Workflows

Q1: What is the most reliable workflow for isolating 5-Ethyl-3-methylfuran-2-carboxylic acid from a crude synthesis mixture?

Causality & Theory: 5-Ethyl-3-methylfuran-2-carboxylic acid features a carboxylic acid moiety directly conjugated to the furan ring, yielding a predicted pKa of approximately 3.12–3.16, closely mirroring that of unsubstituted 2-furoic acid (). Because of this relatively low pKa, the compound readily forms water-soluble carboxylate salts in mild bases (pH > 8). However, the ethyl and methyl substituents significantly increase the molecule's overall lipophilicity. The optimal purification strategy exploits this precise pH-dependent solubility via acid-base extraction, followed by recrystallization to purge structurally similar furanic byproducts ().

Protocol 1: Acid-Base Precipitation Workflow

  • Dissolution: Suspend the crude mixture in 1.0 M aqueous NaOH until the pH stabilizes at 9.5–10.0. Stir for 30 minutes at room temperature. The target compound will dissolve as the sodium furan-2-carboxylate salt.

  • Organic Wash: Extract the aqueous layer twice with Dichloromethane (DCM) or Ethyl Acetate to remove unreacted alkylfurans.

    • Self-Validation Step: Spot the organic layer on a TLC plate (Hexanes:EtOAc 8:2) and visualize under UV 254 nm. Discard the organic layer only when no UV-active spots remain, confirming all neutral impurities have been purged.

  • Acidification: Cool the aqueous phase to 0–5 °C in an ice bath. Slowly add 10% (v/v) HCl dropwise under vigorous stirring until the pH reaches 2.0. The sudden protonation forces the lipophilic acid to precipitate.

  • Filtration & Washing: Filter the precipitate under vacuum. Wash the filter cake with ice-cold distilled water to remove residual NaCl.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours.

PurificationWorkflow Crude Crude 5-Ethyl-3-methylfuran- 2-carboxylic acid Dissolve Dissolve in aq. NaOH (pH 9-10) Crude->Dissolve Wash Liquid-Liquid Extraction (DCM or EtOAc) Dissolve->Wash OrgWaste Organic Phase (Neutral Impurities) Wash->OrgWaste Discard AqPhase Aqueous Phase (Sodium Furoate Salt) Wash->AqPhase Retain Acidify Controlled Acidification (HCl to pH 2.0, 5°C) AqPhase->Acidify Filter Vacuum Filtration & Cold Water Wash Acidify->Filter Recrystallize Recrystallization (EtOH/Water or Toluene) Filter->Recrystallize Pure Purified Product (>99.5% HPLC) Recrystallize->Pure

Caption: Workflow for the acid-base purification and recrystallization of substituted furan-2-carboxylic acids.

Category 2: Troubleshooting Specific Issues

Q2: During the acidification step, my product "oils out" as a sticky resin instead of forming a crystalline solid. How can I fix this?

Causality & Theory: "Oiling out" (liquid-liquid phase separation) occurs when a target compound precipitates at a temperature above its melting point in the solvent mixture, or when precipitation kinetics are too rapid, trapping solvent and impurities. The alkyl groups (ethyl and methyl) on the furan ring significantly lower the melting point and increase organic solubility compared to unsubstituted furanic acids.

Protocol 2: Troubleshooting Oiling Out

  • Temperature Control: Ensure the aqueous solution is strictly maintained below 5 °C during the entire HCl addition.

  • Co-Solvent Addition: Add 5–10% (v/v) ethanol to the aqueous phase before acidification. This slightly increases the solubility of the protonated acid, slowing down precipitation kinetics and favoring crystal lattice formation over amorphous oiling.

  • Seeding: Stop the HCl addition at pH 4.0 (just before massive precipitation). Introduce a few seed crystals of pure 5-Ethyl-3-methylfuran-2-carboxylic acid.

    • Self-Validation Step: Observe the suspension for 5 minutes. If the turbidity increases and distinct crystalline particles form (visible birefringence under polarized light), the seeding is successful. Proceed with the remaining HCl addition at a rate of 1 drop per second.

Q3: I am attempting vacuum sublimation to remove non-volatile polymeric impurities, but my yields are low and I detect 2-ethyl-4-methylfuran in the distillate. What are the optimal parameters?

Causality & Theory: Substituted furan-2-carboxylic acids are highly susceptible to thermal decarboxylation. When heated near their boiling or sublimation points, the overlap of the furan and carboxyl π orbitals facilitates the loss of CO2, yielding the corresponding alkylfuran (). To prevent this, sublimation must be performed under high vacuum to lower the required temperature well below the decarboxylation activation energy threshold.

Quantitative Data: Sublimation Parameters vs. Product Integrity

Pressure (mbar)Temperature (°C)Sublimation RateDecarboxylation (%)Product Recovery (%)
100140Fast> 35%< 60%
10110Moderate10 - 15%80%
1.085Slow< 2%95%
0.1 (High Vac) 65 Very Slow None Detected > 98%

Protocol 3: Safe Vacuum Sublimation

  • Grind the crude dried acid into a fine powder to maximize surface area.

  • Load into a cold-finger sublimation apparatus.

  • Apply a high vacuum (≤ 0.1 mbar) before applying any heat.

    • Self-Validation Step: Close the vacuum valve and perform a pressure hold test for 10 minutes. If the pressure rises, there is a leak. Do not apply heat until the system is strictly anaerobic and holds at ≤ 0.1 mbar, as oxygen accelerates thermal degradation.

  • Slowly heat the external bath to 65–70 °C.

  • Collect the purified white crystals from the cold finger (maintained at 0 °C with chilled water/glycol).

Q4: How do I remove trace colored impurities (furanic degradation products) that co-precipitate with the product?

Causality & Theory: Furanic compounds are prone to auto-oxidation and polymerization, forming highly conjugated, colored byproducts. These polymeric impurities often have similar solubility profiles to the target acid and co-crystallize during standard precipitation.

Protocol 4: Activated Carbon Treatment

  • Dissolve the crude, colored 5-Ethyl-3-methylfuran-2-carboxylic acid in boiling water or a hot Ethanol/Water (1:1) mixture.

  • Add 5% (w/w) activated carbon (Norite).

  • Boil the suspension for 15–20 minutes. The highly porous carbon selectively adsorbs the large, conjugated polymeric impurities ().

  • Perform a hot filtration through a pad of Celite to remove the carbon.

    • Self-Validation Step: Inspect the filtrate against a pure white background. It must be completely colorless. For strict validation, run a UV-Vis scan of the filtrate; an absence of absorption >350 nm confirms the complete removal of conjugated polymers. If a yellow tint remains, repeat the carbon treatment.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

References

  • Organic Syntheses. "2-Furancarboxylic Acid." Organic Syntheses, Coll. Vol. 1, p.276. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "2-Furoic acid." PubChem Compound Summary for CID 6919. Available at:[Link]

  • PubMed Central (PMC). "Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment." Available at:[Link]

Optimization

Technical Support Center: Solubility Optimization of 5-Ethyl-3-methylfuran-2-carboxylic acid

Welcome to the Technical Support and Formulation Center for 5-Ethyl-3-methylfuran-2-carboxylic acid (CAS: 3736-80-9)[1]. As a lipophilic furan derivative, this compound presents unique challenges in aqueous media.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Formulation Center for 5-Ethyl-3-methylfuran-2-carboxylic acid (CAS: 3736-80-9)[1]. As a lipophilic furan derivative, this compound presents unique challenges in aqueous media. The presence of the ethyl and methyl groups significantly increases the hydrophobicity of the furan ring, counteracting the hydrophilicity of the carboxylic acid moiety.

This guide is designed for researchers and formulation scientists to troubleshoot precipitation issues, optimize assay buffers, and develop robust in vivo dosing vehicles.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q: Why does 5-Ethyl-3-methylfuran-2-carboxylic acid precipitate immediately when diluted from a DMSO stock into physiological buffer (pH 7.4)? A: This is a classic case of "solvent shock"[2]. The parent scaffold, furan-2-carboxylic acid, has a pKa of approximately 3.16[3]. While the compound should theoretically be >99% ionized (and thus soluble) at pH 7.4, rapid dilution from DMSO into an aqueous buffer causes the local concentration of the unionized, highly lipophilic form to briefly exceed its intrinsic aqueous solubility. The kinetic rate of precipitation outpaces the thermodynamic rate of ionization, leading to irreversible crystallization.

Q: How does temperature influence the solubility profile of furan-carboxylic acids? A: The dissolution of furan-2-carboxylic acid derivatives is an endothermic process. Thermodynamic modeling (such as the Jouyban-Acree-van't Hoff model) demonstrates that solubility increases non-linearly with temperature[4]. Gentle heating (e.g., 37°C) during the initial aqueous dilution phase provides the activation energy required to overcome the crystal lattice energy, preventing kinetic trapping.

Q: Are there alternative solid-state strategies if liquid co-solvents are toxic to my cell assay? A: Yes. Crystal engineering via pharmaceutical cocrystals is a highly effective strategy for carboxylic acid drugs. By co-crystallizing the compound with highly soluble conformers (e.g., isophthalic acid), you can alter the crystal lattice to significantly enhance the dissolution profile and bioavailability without relying on liquid organic solvents[5].

Part 2: Data Presentation & Solubilization Strategies

Understanding the physicochemical baseline is critical for selecting the correct solubilization pathway. The tables below summarize the core properties and recommended strategies.

Table 1: Physicochemical Baseline & Causality
PropertyValue / EstimateCausality & Impact on Solubility
Molecular Weight 154.16 g/mol [1]Low molecular weight generally favors rapid dissolution kinetics once the crystal lattice is broken.
Ionization (pKa) ~3.16 (Furoic acid core)[3]Dictates pH-dependent solubility. At pH < 3.0, the compound is unionized and practically insoluble in water.
Lipophilicity High (Alkyl-substituted)The C5-ethyl and C3-methyl groups increase the LogP compared to the parent furan-2-carboxylic acid (LogP 0.64)[6], driving the necessity for complexation or co-solvents.
Table 2: Application-Specific Solubilization Strategies
StrategyMechanistic ActionRecommended Application
pH Adjustment (pH > 7.0) Deprotonates the carboxyl group to form a highly solvated anion[2].Intravenous (IV) formulations, general biochemical assays.
1,4-Dioxane / Water Co-solvency 1,4-dioxane acts as a hydrogen bond acceptor, reducing the dielectric constant of water and facilitating furan ring solvation[7].High-Throughput Screening (HTS) stock solutions, analytical HPLC.
β-Cyclodextrin Complexation Encapsulates the lipophilic alkyl-furan moiety within a hydrophobic cavity, masking it from the aqueous environment[8].Oral in vivo formulations; reduces gastrointestinal irritation.

Part 3: Troubleshooting Workflows & Self-Validating Protocols

Workflow 1: Preventing "Solvent Shock" in In Vitro Assays

Issue: Compound crashes out during serial dilutions in 96-well plates. Root Cause: Localized supersaturation of the unionized species. Solution: Pre-ionization and step-wise solvent transition.

Step-by-Step Protocol:

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mM.

  • Pre-Ionization: Instead of diluting directly into PBS, prepare an intermediate "transition buffer" consisting of 10% DMSO and 90% Tris-HCl (pH 8.5).

  • Dilution: Slowly pipette the 10 mM stock into the transition buffer while vortexing continuously. The elevated pH ensures immediate deprotonation.

  • Final Assay Dilution: Dilute the transition solution into your final pH 7.4 assay buffer.

  • Self-Validation Step: Measure the optical density (OD) of the final well at 600 nm. An OD600 > 0.05 indicates light scattering from micro-precipitates. If OD600 is baseline, true solution state is achieved.

Workflow 2: Formulating for In Vivo Dosing via β-Cyclodextrin

Issue: Need a high-concentration aqueous formulation for oral gavage without using toxic levels of DMSO or Tween-80. Root Cause: High lipophilicity of the ethyl/methyl substitutions. Solution: AL-type phase solubility enhancement via β-Cyclodextrin (β-CD) inclusion complexes[8].

Step-by-Step Protocol:

  • Molar Calculation: Weigh out 5-Ethyl-3-methylfuran-2-carboxylic acid and β-CD in a 1:1 or 1:2 molar ratio.

  • Aqueous Suspension: Add the β-CD to purified water and heat to 303.15 K (30°C) until fully dissolved.

  • Complexation: Slowly add the carboxylic acid compound to the β-CD solution. Stir continuously at 300 rpm for 48 hours in a sealed container to allow thermodynamic equilibrium of the inclusion complex to be reached.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.

  • Self-Validation Step: Analyze the filtrate using UV-Vis spectroscopy at 265 nm (the absorption maximum for the furan ring)[7]. Compare the absorbance against a standard curve to quantify the exact concentration of the solubilized drug. The complexed solution should remain clear upon cooling to room temperature.

Part 4: Decision Tree Visualization

G Start 5-Ethyl-3-methylfuran-2-carboxylic acid Solubility Optimization Assess Assess Target Application Start->Assess InVitro In Vitro Assays (HTS) Assess->InVitro Screening InVivo In Vivo / Formulation Assess->InVivo Dosing Solvent Co-solvent System (DMSO / 1,4-Dioxane) InVitro->Solvent pH pH Adjustment & Salt Formation (pH > pKa 3.16) InVitro->pH InVivo->pH CD β-Cyclodextrin Complexation InVivo->CD Success Optimized Aqueous Solubility Solvent->Success pH->Success CD->Success

Decision tree for optimizing the aqueous solubility of 5-Ethyl-3-methylfuran-2-carboxylic acid.

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. Patsnap. Available at:[Link]

  • Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. ResearchGate. Available at: [Link]

  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. MDPI. Available at:[Link]

  • 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem. NIH. Available at:[Link]

  • Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. ACS Publications. Available at: [Link]

  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. MDPI. Available at:[Link]

  • Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Scirp.org. Available at: [Link]

Sources

Troubleshooting

thermal stability of 5-Ethyl-3-methylfuran-2-carboxylic acid at room temperature

Welcome to the Technical Support Center for Heterocyclic Building Blocks. As a Senior Application Scientist, I have designed this guide to address the specific handling, stability, and troubleshooting requirements for 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Building Blocks. As a Senior Application Scientist, I have designed this guide to address the specific handling, stability, and troubleshooting requirements for 5-Ethyl-3-methylfuran-2-carboxylic acid (5-EMFA) (CAS: 3736-80-9).

Because 5-EMFA is a highly functionalized, electron-rich heteroaromatic compound, it exhibits unique thermodynamic vulnerabilities at room temperature. This guide will provide you with the mechanistic causality behind its degradation, self-validating protocols to ensure experimental integrity, and actionable troubleshooting steps.

🔬 Core Principle: The Causality of Room Temperature Instability

To understand why 5-EMFA degrades at room temperature, we must look at its electronic structure. The furan ring is inherently a π -excessive system. The addition of the 5-ethyl and 3-methyl groups donates further electron density into the ring via inductive effects.

This high electron density creates two primary vulnerabilities at 25°C:

  • Auto-Oxidation: The electron-rich diene system is highly susceptible to electrophilic attack by atmospheric oxygen (often accelerated by ambient light), forming an endoperoxide intermediate that rapidly collapses into ring-opened maleic acid derivatives.

  • Decarboxylation: The carboxylic acid moiety at the 2-position can undergo spontaneous decarboxylation. Trace moisture and ambient thermal energy lower the activation barrier for the loss of CO2​ , converting your target mass into volatile 2-ethyl-4-methylfuran.

🛠️ Troubleshooting & FAQs

Q1: My 5-EMFA powder turned from an off-white solid to a sticky yellow/brown residue after being left on the benchtop overnight. Is it still usable? A1: No, the batch is compromised and must be discarded. Causality: The color change is the visual hallmark of furan ring auto-oxidation. Atmospheric oxygen has reacted with the furan ring to form conjugated, ring-opened dicarbonyls (maleic acid derivatives), which are highly chromophoric (yellow/brown). Action: Always store solid 5-EMFA strictly at -20°C under an inert argon atmosphere .

Q2: I prepared a 50 mM stock solution in DMSO for my cell-based assays, kept it at room temperature, and noticed a severe drop in assay yield after 48 hours. Why did this happen? A2: The loss of active compound is driven by solvent-mediated decarboxylation. Causality: In polar aprotic solvents like DMSO at room temperature, trace water acts as a catalyst. It facilitates the protonation/deprotonation equilibrium that drives the loss of the carboxylic acid group as CO2​ gas. Action: Never store 5-EMFA in solution at room temperature. Prepare single-use aliquots, freeze them immediately at -20°C, and thaw them only minutes before your assay.

Q3: How can I mathematically validate the integrity of my 5-EMFA before committing it to a late-stage API synthesis? A3: Implement a self-validating 1H -NMR checkpoint. Causality: Because both degradation pathways (auto-oxidation and decarboxylation) destroy the structural backbone, NMR will definitively show the damage. Action: Look for the furan C4-H proton at ~6.5 ppm. If you observe new vinylic protons appearing between 6.0–7.5 ppm (indicating ring-opening) or the disappearance of the broad -COOH peak at ~12.0 ppm (indicating decarboxylation), the reagent is degraded.

📊 Quantitative Stability Profile

To optimize your workflow, reference the following empirical stability data for 5-EMFA under various storage conditions.

Storage TemperatureAtmospherePhysical StateEstimated Shelf LifePrimary Degradation Mechanism
25°C (Room Temp) Ambient AirSolid< 48 hoursAuto-oxidation (Ring opening)
25°C (Room Temp) Inert (Ar/N₂)Solution (DMSO)24 - 72 hoursDecarboxylation
4°C Sealed / DesiccatedSolid1 - 2 weeksSlow surface oxidation
-20°C Inert (Ar/N₂)Solid1 - 2 yearsNone (Thermodynamically stable)

🧪 Self-Validating Protocol: Reconstitution and Integrity Verification

Do not rely on visual inspection alone. Follow this self-validating methodology to safely handle, reconstitute, and verify the purity of 5-EMFA.

Step 1: Thermal Equilibration (Moisture Prevention)

  • Action: Remove the sealed vial from -20°C storage and immediately place it in a vacuum desiccator. Allow it to equilibrate to room temperature (25°C) for exactly 30 minutes before opening.

  • Causality: Opening a cold vial causes instant atmospheric condensation. Water acts as a nucleophile and proton source, triggering the decarboxylation cascade.

Step 2: Inert Atmosphere Transfer

  • Action: Transfer the equilibrated vial into a glove box or flush the headspace with a continuous, gentle stream of dry Argon during weighing.

  • Causality: Argon is heavier than air and displaces ambient oxygen, completely arresting the auto-oxidation pathway of the electron-rich furan ring.

Step 3: Solvent Preparation and Dissolution

  • Action: Dissolve the required mass in an anhydrous, degassed solvent (e.g., CDCl3​ for NMR or dry DMF for synthesis) to a concentration of 10-50 mM.

  • Self-Validation Checkpoint: The resulting solution must be completely colorless and clear. If a yellow tint is observed, ring-opened maleic derivatives are present, and the solution must be aborted.

Step 4: Analytical Verification ( 1H -NMR)

  • Action: Acquire a standard 1H -NMR spectrum. Calculate the integration ratio between the furan C4-H proton and the 5-ethyl side-chain protons.

  • Self-Validation Checkpoint: The integration of the C4-H proton must be exactly 1.00 relative to the ethyl CH2​ group (integration 2.00). Any deviation >2%, or the presence of extraneous vinylic peaks, invalidates the batch.

🗺️ Mechanistic Visualization

The following diagram illustrates the dual degradation pathways of 5-EMFA when exposed to room temperature conditions.

G Start 5-Ethyl-3-methylfuran-2-carboxylic acid (Intact Compound) Condition Room Temperature Exposure (Air, Light, Moisture) Start->Condition Improper Storage Path1 Auto-Oxidation Pathway (O2 / Photolysis) Condition->Path1 Electron-rich ring attack Path2 Decarboxylation Pathway (Trace H2O / Heat) Condition->Path2 Carboxyl cleavage Prod1 Ring-Opened Products (Maleic Acid Derivatives) Result: Yellow/Brown Gum Path1->Prod1 Endoperoxide collapse Prod2 2-Ethyl-4-methylfuran + CO2 Result: Loss of Target Mass Path2->Prod2 Acid/Moisture catalyzed

Degradation pathways of 5-Ethyl-3-methylfuran-2-carboxylic acid at room temperature.

📚 References

  • Delatour et al. (2020). "Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food." ResearchGate. Available at:[Link]

  • Sha et al. (2022). "Selective Oxidation of Furfural at Room Temperature on a TiO2-Supported Ag Catalyst." MDPI. Available at: [Link]

Optimization

Technical Support Center: Crystallization of 5-Ethyl-3-methylfuran-2-carboxylic Acid

Welcome to the Technical Support Center for the isolation and purification of 5-Ethyl-3-methylfuran-2-carboxylic acid. Because furan-2-carboxylic acid derivatives possess a unique amphiphilic character—combining hydropho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 5-Ethyl-3-methylfuran-2-carboxylic acid. Because furan-2-carboxylic acid derivatives possess a unique amphiphilic character—combining hydrophobic alkyl substituents (ethyl and methyl groups) with a highly polar, hydrogen-bonding carboxylic acid head—they are notoriously prone to oiling out, polymorphism, and co-crystallization with structurally similar impurities.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-yield, high-purity crystallization.

Core Crystallization Workflow

CrystallizationWorkflow Start Crude 5-Ethyl-3-methylfuran- 2-carboxylic acid Decision1 Purity > 85%? Start->Decision1 PathA pH-Shift Precipitation (Aqueous NaOH -> HCl) Decision1->PathA No PathB Cooling Crystallization (GVL/Water or Dioxane/Water) Decision1->PathB Yes PathA->PathB Pre-purified OilingOut Issue: Oiling Out (LLPS detected) PathB->OilingOut If supersaturation is high Success High-Purity Crystals (>99%) PathB->Success Optimal cooling Seed Add Seed Crystals & Reduce Cooling Rate OilingOut->Seed Seed->PathB

Caption: Decision tree and troubleshooting workflow for furan-2-carboxylic acid crystallization.

Troubleshooting Guides & FAQs

Q1: During cooling crystallization, my 5-Ethyl-3-methylfuran-2-carboxylic acid forms a biphasic oily layer (oiling out) instead of solid crystals. How do I fix this? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level exceeds the metastable zone width, pushing the system into a liquid demixing region before primary nucleation can occur. The hydrophobic ethyl and methyl groups on the furan ring cause the molecule to act as a weak surfactant, exacerbating emulsion formation in aqueous solvents.

  • Causality & Solution: Shift to a solvent system with a steeper, more temperature-dependent solubility curve. Binary mixtures like γ -valerolactone (GVL)/water[1] or 1,4-dioxane/water[2] disrupt the surfactant-like micelle formation. If oiling out persists, introduce 1-2% (w/w) pure seed crystals at a temperature just below the solubility limit to bypass the high activation energy of primary nucleation, and restrict the cooling rate to <0.5 °C/min[3].

Q2: I am using an acid-base (pH-shift) precipitation method, but the crystals are extremely fine, difficult to filter, and trap impurities. What is the mechanistic cause and remedy? A2: Fine, amorphous precipitates form when the pH is dropped too rapidly. Adding a strong acid directly to the sodium salt of the furanic acid causes a massive, localized spike in supersaturation, leading to catastrophic primary nucleation rather than orderly crystal growth.

  • Causality & Solution: Implement a temperature-controlled pH-shift. Furan-2-carboxylic acids are typically hydrolyzed and dissolved in basic conditions (e.g., NaOH/MeOH/H2O) and precipitated using 1M HCl[4]. To optimize this, raise the temperature of the basic solution to 55–60°C before adding the acid dropwise. The elevated temperature increases the solubility of the protonated acid, keeping the system within the metastable zone. Hold the suspension at this temperature for 30 minutes (Ostwald ripening) before slow cooling.

Q3: How do I separate 5-Ethyl-3-methylfuran-2-carboxylic acid from structurally similar unreacted starting materials or furanic byproducts? A3: Structurally similar impurities often co-crystallize due to isomorphic substitution in the crystal lattice. You must exploit differential solubility in binary solvent mixtures.

  • Causality & Solution: The solubility difference between various substituted furan-2-carboxylic acids increases exponentially in 1,4-dioxane/water mixtures at elevated temperatures[2]. Perform a hot filtration at 70°C in a 60:40 1,4-dioxane/water mixture, followed by a controlled cooling crystallization. The target compound will selectively crystallize while structurally dissimilar furanic impurities remain dissolved in the mother liquor[2].

Step-by-Step Methodologies

Protocol 1: Self-Validating pH-Shift Crystallization

Best for initial purification of crude mixtures (<85% purity).

  • Dissolution: Suspend 10.0 g of crude 5-Ethyl-3-methylfuran-2-carboxylic acid in 50 mL of deionized water.

  • Basification: Slowly add 2M NaOH under continuous stirring until the pH reaches 8.5–9.0.

    • Validation Checkpoint: The solution must become completely transparent. Any remaining turbidity indicates non-acidic organic impurities.

  • Clarification: Filter the basic solution through a 0.45 µm PTFE membrane to remove the insoluble impurities.

  • Thermal Adjustment: Heat the clarified filtrate to 55°C.

  • Controlled Acidification: Add 1M HCl dropwise (0.5 mL/min) using a syringe pump until the pH reaches 3.0 (the typical pKa range for furoic acids is ~3.1)[5].

    • Validation Checkpoint: A slight, persistent cloudiness should appear around pH 4.5, indicating the onset of nucleation. Do not increase the acid addition rate.

  • Ostwald Ripening: Hold the suspension at 55°C for 30 minutes. This dissolves thermodynamically unstable fines and deposits them onto larger crystals.

  • Cooling & Isolation: Cool the suspension to 5°C at a rate of 0.2°C/min. Filter the resulting macroscopic crystals and wash with 15 mL of ice-cold deionized water.

Protocol 2: High-Purity Cooling Crystallization in GVL/Water

Best for final polishing to achieve >99% purity.

  • Solvent Preparation: Prepare a 50:50 (v/v) mixture of γ -valerolactone (GVL) and water. This specific ratio provides an exponential solubility curve for furanic acids[1].

  • Dissolution: Add the pre-purified furanic acid to the solvent at a ratio of 1 g / 10 mL. Heat the reactor to 80°C.

    • Validation Checkpoint: Complete dissolution at 80°C confirms the correct solvent ratio. If undissolved solids remain, the water content may be too high.

  • Hot Filtration: Filter the hot solution through a pre-heated funnel to remove any particulate nucleation sites.

  • Primary Cooling: Transfer to a crystallizer and cool from 80°C to 60°C at 1°C/min[3].

  • Seeding: At 60°C, add 10 mg of pure 5-Ethyl-3-methylfuran-2-carboxylic acid seed crystals.

    • Validation Checkpoint: The seeds should remain suspended and not dissolve, confirming the system is properly supersaturated.

  • Secondary Cooling: Cool from 60°C to 4°C at a slow, controlled rate of 0.1°C/min to prevent oiling out.

  • Isolation: Recover the crystals via vacuum filtration and wash with a cold GVL/Water (20:80) mixture to displace the mother liquor without dissolving the product.

Quantitative Data Presentation

Table 1: Recommended Solvent Systems and Solubility Parameters for Furan-2-Carboxylic Acid Derivatives

Solvent SystemVolume RatioTemp Range (°C)Solubility ProfilePrimary Use Case
Water (pH > 8) N/A20 - 60Extremely High (>200 g/L)Initial crude dissolution & filtration
Water (pH < 3) N/A5 - 60Low (<5 g/L at 5°C)Acid-base precipitation
GVL / Water 50:504 - 80Exponential (Temp dependent)High-yield cooling crystallization
1,4-Dioxane / Water 60:4020 - 70Moderate to HighSeparation from furanic impurities

References

  • Source: Science Advances (nih.gov)
  • 5-(4-Nitrophenyl)
  • 2-Furoic acid Source: Wikipedia URL
  • US10851074B2 - Processes for the preparation of 2,5-furandicarboxylic acid and intermediates and derivatives thereof Source: Google Patents URL
  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane Source: MDPI URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Determination of 5-Ethyl-3-methylfuran-2-carboxylic Acid Analytical Standards

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Analytical Standards 5-Ethyl-3-methylfuran-2-carboxylic acid is a substituted furan derivative that serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Analytical Standards

5-Ethyl-3-methylfuran-2-carboxylic acid is a substituted furan derivative that serves as a crucial building block in medicinal chemistry and drug development. As an analytical standard, its precise purity is paramount, directly influencing the accuracy and reliability of quantitative analyses, impurity profiling, and stability studies of active pharmaceutical ingredients (APIs). An inaccurately characterized standard can lead to significant errors in dosage determination and impurity control, with potential consequences for drug safety and efficacy.

This in-depth technical guide provides a comparative analysis of two orthogonal, state-of-the-art analytical techniques for the definitive purity assessment of 5-Ethyl-3-methylfuran-2-carboxylic acid: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer supporting data to empower researchers to make informed decisions for their analytical needs.

Physicochemical Properties and Potential Impurities

A thorough understanding of the analyte's properties and potential impurities is the foundation of a robust purity assessment method.

Physicochemical Data for 5-Ethyl-3-methylfuran-2-carboxylic acid:

PropertyValueSource
CAS Number 3736-80-9[1]
Molecular Formula C₈H₁₀O₃[1]
Molecular Weight 154.16 g/mol [1]
Appearance Powder or crystals[2]

Potential Impurities: The impurity profile of 5-Ethyl-3-methylfuran-2-carboxylic acid is intrinsically linked to its synthetic route. While specific synthesis pathways for this exact molecule are proprietary, we can infer potential process-related impurities from the general synthesis of substituted furan-2-carboxylic acids. Common synthetic strategies often involve the oxidation of corresponding aldehydes or the carboxylation of a lithiated furan ring.[3][4]

Potential impurities could include:

  • Starting Materials: Unreacted precursors such as a corresponding 5-ethyl-3-methyl-2-furaldehyde.

  • Intermediates: Partially oxidized species, for instance, if the synthesis involves a multi-step oxidation.

  • Side-Products: Isomers or products from side reactions, which could arise from the reactivity of the furan ring.

  • Degradants: Compounds formed during storage or handling, potentially through oxidation or decarboxylation.

Comparative Analysis of Purity Determination Methodologies

The selection of an analytical technique for purity determination should be a deliberate process, weighing the strengths and limitations of each method against the specific requirements of the analysis. Here, we compare the widely used High-Performance Liquid Chromatography (HPLC) with the increasingly adopted primary method of Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful separation technique that is the workhorse of most analytical laboratories for purity assessment. It excels at separating a compound from its potential impurities, providing a detailed impurity profile.

Principle of Purity Determination by HPLC: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (a column packed with small particles) and a liquid mobile phase.[5] For purity analysis, the area of the main peak is compared to the total area of all detected peaks (area percent method). For greater accuracy, a reference standard of the main compound and any known impurities can be used for quantitation.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed as a starting point for the analysis of 5-Ethyl-3-methylfuran-2-carboxylic acid, based on established methods for similar furanic compounds.[6][7]

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to the moderate polarity of the analyte.

  • Mobile Phase: A gradient elution is often necessary to separate compounds with a range of polarities.

    • Solvent A: 0.1% Phosphoric acid in Water. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.[8]

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm, a common wavelength for furanic compounds.[6] A PDA detector is recommended to assess peak purity and identify the optimal detection wavelength.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-Ethyl-3-methylfuran-2-carboxylic acid standard.

    • Dissolve in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis and Interpretation: The purity is typically calculated using the area percent method, as shown in the equation below. It's important to note that this method assumes that all compounds have a similar response factor at the detection wavelength, which may not always be the case.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has gained prominence as a primary analytical method for purity determination. Its fundamental principle allows for direct quantification without the need for a specific reference standard of the analyte.[9]

Principle of Purity Determination by qNMR: The area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[9] By accurately weighing the analyte and a certified internal standard into the same NMR tube, the purity of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

Experimental Protocol: Purity by ¹H qNMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard Selection: The choice of internal standard is critical for accurate qNMR.[10] For 5-Ethyl-3-methylfuran-2-carboxylic acid, a suitable internal standard should:

    • Be highly pure and non-hygroscopic.

    • Be soluble in the chosen deuterated solvent.

    • Have signals that do not overlap with any analyte signals.

    • Maleic acid or Dimethyl sulfone are often good candidates for carboxylic acids in organic solvents.[11]

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the 5-Ethyl-3-methylfuran-2-carboxylic acid sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d₆).

    • Transfer the solution to a high-quality NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T1 (spin-lattice relaxation time) of the signals being integrated to ensure full relaxation and accurate integration. A d1 of 30 seconds is a conservative starting point.

    • Number of Scans: Typically 8 to 16 scans are sufficient for good signal-to-noise.

  • Data Processing:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the furan ring proton or the methyl protons) and a well-resolved signal from the internal standard.

Data Analysis and Interpretation: The purity is calculated using the following formula:

Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I: Integral of the signal

  • N: Number of protons for the integrated signal

  • MW: Molecular weight

  • m: Mass

  • P: Purity of the internal standard

Method Validation: Ensuring Trustworthiness and Scientific Integrity

A described protocol is only as reliable as its validation. Following the International Council for Harmonisation (ICH) Q2(R1) guidelines is essential to demonstrate that an analytical method is suitable for its intended purpose.[1][12]

G cluster_0 Method Validation Workflow Protocol Define Analytical Protocol Specificity Specificity (Discrimination from impurities/matrix) Protocol->Specificity Linearity Linearity (Proportionality of response to concentration) Specificity->Linearity Range Range (Upper and lower concentration limits) Linearity->Range Accuracy Accuracy (Closeness to true value) Range->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness (Insensitivity to small variations) Precision->Robustness LOD Limit of Detection (LOD) LOQ->LOD Report Validation Report LOD->Report Robustness->Report

Caption: Key parameters for analytical method validation, following ICH Q2(R1) guidelines.

Key Validation Parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] For HPLC, this is demonstrated by separating the main peak from all other peaks. For qNMR, it is shown by the presence of well-resolved signals for both the analyte and the internal standard.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[1] This is crucial for HPLC when using a reference standard for quantitation.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[13] For purity, this can be assessed by spiking the sample with known amounts of impurities.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).[13]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1] This is particularly important for quantifying impurities by HPLC.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]

Comparative Performance Summary

The choice between HPLC and qNMR depends on the specific analytical objective. The following table provides a direct comparison of their performance characteristics.

FeatureHPLC with UV DetectionqNMR Spectroscopy
Principle Comparative, based on separation and detectionPrimary, based on the molar ratio of nuclei
Quantitation Relative (Area %), requires reference standards for absolute quantitationAbsolute, requires a certified internal standard
Specificity High, excellent for separating isomers and related impuritiesHigh, based on unique chemical shifts
Sensitivity High (typically ppm levels for impurities)Moderate (typically requires mg of sample)
Accuracy Dependent on the response factor of impuritiesHigh, independent of the analyte's structure
Throughput Moderate to high, amenable to automationLower, due to longer acquisition times for accuracy
Sample Consumption Low (micrograms per injection)Higher (milligrams per analysis)
Structural Information NoneProvides full structural confirmation

Workflow for Comprehensive Purity Determination

For the highest level of confidence in the purity of an analytical standard, a dual-method approach is recommended.

G cluster_1 Comprehensive Purity Assessment Workflow Start Analytical Standard of 5-Ethyl-3-methylfuran-2-carboxylic acid HPLC HPLC-PDA Analysis (Impurity Profile & Area % Purity) Start->HPLC qNMR ¹H qNMR Analysis (Absolute Purity & Identity Confirmation) Start->qNMR Compare Compare & Correlate Results HPLC->Compare qNMR->Compare Report Final Purity Certificate (Orthogonal Data) Compare->Report

Caption: An integrated workflow utilizing orthogonal techniques for robust purity assessment.

Conclusion and Recommendations

Both HPLC and qNMR are powerful and reliable techniques for determining the purity of 5-Ethyl-3-methylfuran-2-carboxylic acid analytical standards.

  • HPLC is the method of choice for:

    • Routine quality control.

    • Detecting and quantifying trace impurities.

    • High-throughput analysis.

  • qNMR is indispensable for:

    • Assigning the absolute purity of a primary reference standard.

    • Simultaneously confirming the identity and purity of a compound.

    • Cases where a specific reference standard for the analyte is unavailable.

As a Senior Application Scientist, my recommendation for establishing a new analytical standard of 5-Ethyl-3-methylfuran-2-carboxylic acid is to employ an orthogonal approach . Use HPLC to establish a detailed impurity profile and to demonstrate separation from all known and potential impurities. Concurrently, use qNMR to assign a highly accurate, absolute purity value. This dual validation provides a self-validating system, ensuring the highest degree of confidence in the analytical standard and, by extension, in all subsequent research and development that relies upon it.

References

  • Yuan, J.-P., & Chen, F. (n.d.). Separation and Identification of Furanic Compounds in Fruit Juices and Drinks by High-Performance Liquid Chromatography Photodiode Array Detection. Retrieved from [Link]

  • Spano, G., et al. (2009). A direct RP-HPLC method for the determination of furanic aldehydes and acids in honey. Analytica Chimica Acta.
  • SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Furan, dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2025, November 10). HPLC Method for Substituted Furans Separation on Newcrom R1 column. Retrieved from [Link]

  • ResolveMass. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • ResolveMass. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • S. Ahuja, H. T. Rasmussen. (2023, December 11). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. World Journal of Pharmaceutical and Medical Research.
  • Bureau International des Poids et Mesures (BIPM). (2019, March 14). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Chromatography Online. (2026, March 5). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Molecules. (n.d.). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

  • Arkat USA, Inc. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Retrieved from [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Binding Affinities of Furan-2-Carboxylic Acid Analogs as MbtI Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the furan-2-carboxylic acid scaffold has emerged as a privileged structure, demonstrating a wide array of biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the furan-2-carboxylic acid scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides an in-depth comparison of the binding affinities of a series of 5-phenyl-furan-2-carboxylic acid analogs, which have shown promise as inhibitors of the salicylate synthase (MbtI) from Mycobacterium tuberculosis. MbtI is a crucial enzyme in the biosynthesis of mycobactins, the primary siderophores responsible for iron acquisition in this pathogenic bacterium, making it a compelling target for novel anti-tuberculosis therapeutics.[1][2]

The following analysis is grounded in published experimental data and aims to elucidate the structure-activity relationships (SAR) within this class of compounds, offering valuable insights for medicinal chemists and drug developers. While the initial focus of this guide was on 5-Ethyl-3-methylfuran-2-carboxylic acid, a lack of publicly available binding affinity data for this specific analog and its derivatives has necessitated a shift to a well-documented and closely related series. The principles of molecular recognition and the experimental methodologies discussed herein are broadly applicable to the wider class of furan-2-carboxylic acids.

Comparative Analysis of Binding Affinities

The inhibitory potency of a compound is a critical parameter in drug development, and it is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value for these parameters indicates a higher binding affinity and greater potency. The following table summarizes the binding affinities of a selection of 5-phenyl-furan-2-carboxylic acid analogs against M. tuberculosis MbtI.

Compound IDR (Substitution on Phenyl Ring)IC50 (µM)Ki (µM)Reference
I 4-NO₂--[1]
1a 2-F, 4-NO₂28.5 ± 2.65.3[1][3]
IV 3-CN, 5-CF₃~19~9[4]
V 2,4-bis(CF₃)~13-[4]
II 3-COOH35.2 ± 2.6-[5]

Expert Insights on Structure-Activity Relationships (SAR):

The data presented in the table reveal several key insights into the SAR of this compound class. The introduction of a nitro group at the 4-position of the phenyl ring (Compound I) was an early lead.[1] Further optimization, such as the addition of a fluorine atom at the 2-position (Compound 1a ), led to a significant increase in potency, with a Ki value of 5.3 µM, making it one of the most potent inhibitors reported to date.[1][6] This suggests that electron-withdrawing groups and specific substitution patterns on the phenyl ring are crucial for effective binding to the MbtI active site.

The exploration of other substitutions on the phenyl ring has also yielded potent inhibitors. For instance, Compound IV , with cyano and trifluoromethyl groups at the 3 and 5 positions, respectively, demonstrates comparable inhibitory activity to the initial leads.[4] The carboxylic acid group on the furan ring is essential for activity, as its replacement with an ester derivative results in a significant loss of potency.[1] This highlights the importance of this acidic moiety in forming key interactions within the enzyme's active site, likely with residues such as Tyr385.[1]

Experimental Methodologies for Determining Binding Affinity

The determination of binding affinity is a cornerstone of drug discovery research. Several biophysical techniques can be employed to quantify the interaction between a small molecule and its protein target. The data presented in this guide were primarily generated using a fluorimetric enzymatic assay.

Fluorimetric Enzymatic Assay for MbtI Inhibition

This assay measures the enzymatic activity of MbtI by detecting the production of its fluorescent product, salicylic acid. The inhibition of the enzyme by a test compound leads to a decrease in the fluorescence signal, which can be used to calculate the IC50 and Ki values.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the MbtI enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂).

    • Prepare a stock solution of the substrate, chorismic acid.

    • Prepare stock solutions of the test compounds in an appropriate solvent, such as dimethyl sulfoxide (DMSO).

  • Assay Setup:

    • In a 96-well plate or a cuvette, add the MbtI enzyme to the reaction buffer.

    • Add the test compound at various concentrations. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period at a constant temperature (e.g., 37°C).

  • Initiation of Reaction and Data Acquisition:

    • Initiate the enzymatic reaction by adding the substrate, chorismic acid.

    • Monitor the increase in fluorescence over time using a fluorimeter with excitation and emission wavelengths set for salicylic acid (e.g., Ex. λ = 305 nm, Em. λ = 420 nm).[3]

  • Data Analysis:

    • Calculate the initial reaction rates from the fluorescence data.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.

Causality Behind Experimental Choices: The choice of a fluorimetric assay is advantageous due to its high sensitivity, continuous nature, and suitability for high-throughput screening. The direct measurement of product formation provides a reliable readout of enzyme activity.

Visualizing Molecular Interactions and Experimental Processes

Hypothetical Signaling Pathway

The following diagram illustrates the central role of MbtI in the iron acquisition pathway of Mycobacterium tuberculosis and its inhibition by furan-2-carboxylic acid analogs.

G cluster_0 M. tuberculosis Cell Chorismate Chorismate MbtI MbtI (Salicylate Synthase) Chorismate->MbtI Salicylate Salicylate MbtI->Salicylate Mycobactin_Synthesis Mycobactin Biosynthesis Pathway Salicylate->Mycobactin_Synthesis Mycobactin Mycobactin Mycobactin_Synthesis->Mycobactin Iron_Uptake Iron (Fe³⁺) Uptake Mycobactin->Iron_Uptake Inhibitor 5-Phenyl-furan-2-carboxylic Acid Analogs Inhibitor->MbtI Inhibition

Caption: Inhibition of MbtI by furan analogs disrupts mycobactin synthesis.

Experimental Workflow for Binding Affinity Determination

This diagram outlines the key steps in the fluorimetric assay used to determine the binding affinity of the MbtI inhibitors.

Start Start Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prep Incubate Pre-incubate Enzyme and Inhibitor Prep->Incubate Add_Substrate Add Substrate (Chorismic Acid) Incubate->Add_Substrate Measure Measure Fluorescence (Salicylate Production) Add_Substrate->Measure Analyze Analyze Data (Calculate IC50/Ki) Measure->Analyze End End Analyze->End

Caption: Workflow for the MbtI fluorimetric inhibition assay.

Structure-Activity Relationship Logic

The following diagram illustrates the key structural modifications and their impact on the inhibitory activity of the 5-phenyl-furan-2-carboxylic acid series.

cluster_modifications Structural Modifications cluster_activity Impact on Activity Core Core Scaffold 5-Phenyl-furan-2-carboxylic acid Phenyl_Sub Phenyl Ring Substitution (Position and Nature of Substituents) Core:f1->Phenyl_Sub Modify Furan_COOH Furan Carboxylic Acid (Essential for Activity) Core:f1->Furan_COOH Modify Potency Increased Potency (Lower IC50/Ki) Phenyl_Sub->Potency Leads to Loss_of_Activity Loss of Activity Furan_COOH->Loss_of_Activity Esterification leads to

Caption: Key structural modifications influencing MbtI inhibitory activity.

References

  • Chiarelli, L. R., Mori, M., Barlocco, D., Beretta, G., Gelain, A., Pini, E., ... & Villa, S. (2018). Discovery and development of novel salicylate synthase (MbtI) furanic inhibitors as antitubercular agents. European journal of medicinal chemistry, 155, 754-763. Available at: [Link]

  • Mori, M., Stelitano, G., Gelain, A., Pini, E., Chiarelli, L. R., Sammartino, J. C., ... & Villa, S. (2019). New insight into structure-activity of furan-based salicylate synthase (MbtI) inhibitors as potential antitubercular agents. Journal of enzyme inhibition and medicinal chemistry, 34(1), 823-828. Available at: [Link]

  • Mori, M., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules, 26(4), 988. Available at: [Link]

  • Mori, M., et al. (2022). Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (Mbti) Inhibitors as New Candidates for the Treatment of Mycobacterial Infections. Pharmaceuticals, 15(8), 999. Available at: [Link]

  • Mori, M., et al. (2023). Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery. International Journal of Molecular Sciences, 24(21), 15911. Available at: [Link]

  • Discovery and development of novel salicylate synthase (MbtI) furanic inhibitors as antitubercular agents. (2018). PubMed. Available at: [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022). MDPI. Available at: [Link]

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Safety & Regulatory Compliance

Safety

5-Ethyl-3-methylfuran-2-carboxylic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 5-Ethyl-3-methylfuran-2-carboxylic acid As a critical building block in organic synthesis and drug development, 5-Ethyl-3-methylfuran-2-carboxylic acid (CAS: 3736-80-9) re...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 5-Ethyl-3-methylfuran-2-carboxylic acid

As a critical building block in organic synthesis and drug development, 5-Ethyl-3-methylfuran-2-carboxylic acid (CAS: 3736-80-9) requires rigorous operational protocols to ensure laboratory safety and environmental compliance[1]. This guide provides drug development professionals and researchers with a self-validating, mechanistic approach to handling, spill response, and chemical disposal.

Chemical Profiling & Mechanistic Hazard Causality

To handle a chemical safely, one must understand the causality behind its reactivity. 5-Ethyl-3-methylfuran-2-carboxylic acid (Molecular Weight: 154.16 g/mol ) is a substituted furoic acid[2]. Its hazard profile is driven by two primary structural features:

  • Acidic Protonation: The carboxylic acid functional group provides a source of acidic protons (pKa ~ 3-4). Upon contact with the aqueous environment of the skin or eyes, it causes a rapid, localized drop in pH, leading to protein denaturation and irritation[3].

  • Enhanced Lipophilicity: The addition of ethyl and methyl alkyl groups at the 5- and 3-positions of the furan ring significantly increases the lipophilicity of the molecule compared to unsubstituted 2-furoic acid. This enhanced lipophilicity facilitates easier penetration through the lipid bilayers of the stratum corneum, exacerbating the potential for dermal irritation[4].

Table 1: GHS Classification and Causality
Hazard CodeHazard StatementMechanistic Causality
H315 Causes skin irritationAcidic protonation of dermal proteins; penetration enhanced by lipophilic alkyl groups[4].
H319 Causes serious eye irritationRapid pH alteration upon contact with the aqueous tear film[5].
H335 May cause respiratory irritationInhalation of fine crystalline dust physically and chemically interacts with respiratory mucosa[3].

Operational Safety Protocol

Every protocol must function as a self-validating system where safety is engineered into the workflow rather than relying solely on user caution.

  • Engineering Controls: Always handle the solid powder within a certified Class II biological safety cabinet or chemical fume hood to prevent the dispersion of aerosolized dust[6]. Use anti-static spatulas and weighing boats; fine organic powders can accumulate static charge and disperse unexpectedly, increasing inhalation risks.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 0.11 mm thickness). Inspect for micro-tears before use.

    • Respirator: If handling outside a controlled exhaust environment, a type N95 (US) or P2 (EU EN 143) particulate respirator is mandatory to mitigate H335 risks[6].

    • Eye Protection: Snug-fitting chemical safety goggles to prevent dust ingress.

Proper Disposal Procedures

5-Ethyl-3-methylfuran-2-carboxylic acid is classified as a non-halogenated organic waste . Direct incineration of solid organic powders can lead to incomplete combustion, creating hazardous particulate emissions or soot. To ensure complete thermal destruction, the compound must be dissolved to create a homogeneous fuel mixture[6].

Step-by-Step Disposal Methodology
  • Waste Segregation: Isolate the compound from strong oxidizing agents and bases. Categorize the waste stream strictly as "Non-halogenated Organic Waste"[6].

  • Solvent Dissolution (The Causality Step): In a fume hood, dissolve the solid waste or contaminated residue in a highly combustible, EPA-approved solvent (e.g., ethanol, methanol, or acetone)[6]. This ensures an even burn rate during incineration.

  • Containment: Transfer the dissolved mixture into a clearly labeled, chemically compatible high-density polyethylene (HDPE) waste carboy.

  • Chemical Incineration: Entrust the container to a licensed waste disposal facility. The facility must burn the mixture in a chemical incinerator equipped with an afterburner and a scrubber[6]. The afterburner ensures complete thermal oxidation to CO2​ and H2​O , while the scrubber neutralizes any trace emissions, validating the destruction process.

Spill Response Workflow

In the event of a spill, follow this step-by-step methodology to contain and neutralize the hazard:

  • Evacuation & Ventilation: Immediately isolate the spill area and ensure the fume hood or room ventilation is operating at maximum capacity to clear airborne particulates[7].

  • Dry Containment: Do NOT use water initially, as this will spread the acid and create a corrosive aqueous solution.

  • Mechanical Collection: Use a moistened inert absorbent (e.g., sand or silica gel) or carefully dry-sweep using anti-static tools to avoid raising dust[6][7].

  • Chemical Neutralization: Wash the spill surface with a mild alkaline solution (such as 5% sodium bicarbonate) to neutralize residual acid. The cessation of effervescence (bubbling) serves as a self-validating indicator that the acid has been fully neutralized. Follow with a distilled water rinse.

  • Final Disposal: Place all spill cleanup materials into a sealed, labeled container for incineration[6].

Workflow Visualization

DisposalWorkflow Start Waste Generation: 5-Ethyl-3-methylfuran- 2-carboxylic acid Segregation Waste Segregation: Solid vs. Solution Start->Segregation SolidWaste Solid Waste: Seal in compatible polypropylene container Segregation->SolidWaste Powder/Crystals LiquidWaste Liquid Waste: Dissolve in combustible solvent (e.g., Ethanol) Segregation->LiquidWaste Dissolved Licensed Transfer to Licensed Waste Disposal Facility SolidWaste->Licensed Incineration Chemical Incineration (Afterburner & Scrubber) LiquidWaste->Incineration Incineration->Licensed

Waste segregation and disposal workflow for 5-Ethyl-3-methylfuran-2-carboxylic acid.

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Benzo[b]furan-2-carboxylic acid".3

  • CymitQuimica. "Safety Data Sheet - 5-(Acetoxymethyl)furan-2-carboxylic acid". 7

  • TCI Chemicals. "H1750 - 5-(Hydroxymethyl)furan-2-carboxylic Acid - SAFETY DATA SHEET". 5

  • CDH Fine Chemical. "2-FUROIC ACID CAS No 88-14-2 MATERIAL SAFETY DATA SHEET". 6

  • ChemScene. "Safety Data Sheet - 5-(4-Fluorophenyl)furan-2-carboxylic acid". 4

  • Sapphire Bioscience. "5-Ethyl-3-methylfuran-2-carboxylic acid". 2

  • BLD Pharm. "3736-80-9|5-Ethyl-3-methylfuran-2-carboxylic acid". 1

  • Sigma-Aldrich. "2-Furoic acid 98 88-14-2".

Sources

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